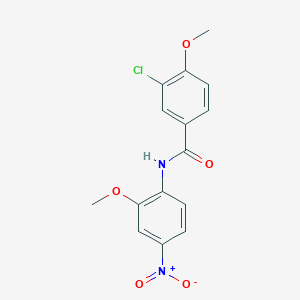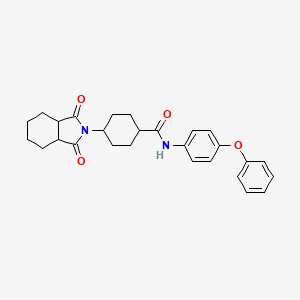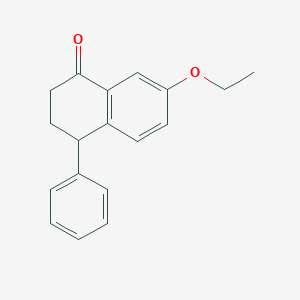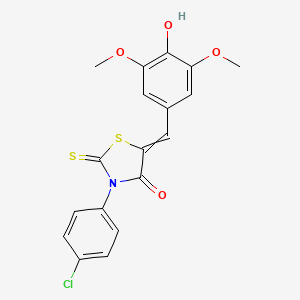
1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride
Overview
Description
1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication used to treat high blood pressure, angina, and other cardiovascular conditions. However,
Mechanism of Action
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the body's response to stress and anxiety. By blocking these receptors, 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride can reduce the physical symptoms of anxiety, such as increased heart rate, sweating, and tremors.
Biochemical and Physiological Effects:
Propranolol has been shown to have a variety of biochemical and physiological effects. In addition to its beta-blocking properties, this compound has been shown to reduce the release of stress hormones, such as cortisol, and to increase the activity of the parasympathetic nervous system, which is responsible for the body's "rest and digest" response.
Advantages and Limitations for Lab Experiments
Propranolol has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a reliable tool for researchers. Additionally, 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride has a relatively low toxicity profile and is widely available. However, one limitation of this compound is that it can have off-target effects on other receptors in the body, which may complicate data interpretation.
Future Directions
There are several potential future directions for research on 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride. One area of interest is in the treatment of anxiety disorders, such as social anxiety disorder and generalized anxiety disorder. Additionally, this compound may have applications in the treatment of addiction, as it has been shown to reduce the physical symptoms of drug withdrawal. Finally, this compound may also have applications in the treatment of certain types of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Scientific Research Applications
Propranolol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(dibutylamino)-3-(2-nitrophenoxy)-2-propanol hydrochloride can reduce the emotional intensity of traumatic memories, making it a potential therapeutic option for PTSD patients.
properties
IUPAC Name |
1-(dibutylamino)-3-(2-nitrophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-3-5-11-18(12-6-4-2)13-15(20)14-23-17-10-8-7-9-16(17)19(21)22;/h7-10,15,20H,3-6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDALCFNQRQFQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC=CC=C1[N+](=O)[O-])O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-dichlorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3979040.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)

![1-[2-(4-fluorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979049.png)

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3979058.png)
![2-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]hexanamide](/img/structure/B3979080.png)
![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B3979101.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3979114.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3979125.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979138.png)